3-(Phenylsulfonyl)propan-1-ol
Overview
Description
“3-(Phenylsulfonyl)propan-1-ol” is a chemical compound with the molecular formula C9H12O3S . It is a derivative of propan-1-ol, where a phenylsulfonyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “3-(Phenylsulfonyl)propan-1-ol” can be inferred from its molecular formula, C9H12O3S. It contains a phenylsulfonyl group attached to the third carbon atom of a propan-1-ol molecule .Scientific Research Applications
Synthesis and Characterization
3-(Phenylsulfonyl)propan-1-ol has been utilized in the synthesis of homochiral γ-hydroxysulfoxides and γ-hydroxysulfones, showcasing its importance in stereoselective synthesis and the separation of diastereomeric alcohols. The ability to separate diastereomeric 1,3-diphenyl-3-phenylsulfinylpropan-1-ols in pure form highlights its role in chiral chemistry and pharmaceutical research (Skarżewski et al., 2002).
Synthetic Chemistry and Catalysis
The compound has been pivotal in the preparation of 1,1,1-Trifluoro-2,3-epoxypropane, where its high enantiomeric purity was achieved through lipase-mediated kinetic resolution. This process underlines its role in the creation of complex molecular structures and its potential in the field of catalysis (Shimizu et al., 1996).
Organic Synthesis
In organic synthesis, 3-(Phenylsulfonyl)propan-1-ol derivatives have been used as reagents for the synthesis of annulated furans and cyclopentenones. The ability to undergo reaction with β-dicarbonyl anions to form substituted and annulated furans demonstrates its versatility and utility in creating complex organic structures (Padwa et al., 1992).
Photophysical Properties and Sensing
The compound has been studied for its photochromic properties and selective sensing capabilities. Derivatives like 3-acylcoumarins with a 3-(phenylsulfonyl)propanoyl side-chain have shown promise in fluorescence emission and selective acetate ion sensing, indicating its potential applications in material sciences and sensor development (Rao & Desai, 2014).
Optical and Biological Applications
The synthesis and characterization of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, a compound structurally related to 3-(Phenylsulfonyl)propan-1-ol, highlighted its potential in various domains, including optical device applications and biological interactions. This study delves into the multifaceted nature of such compounds, paving the way for diverse applications (Rajamani et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYEHRXNLUETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455393 | |
Record name | 1-Propanol, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)propan-1-ol | |
CAS RN |
25062-90-2 | |
Record name | 1-Propanol, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.